Cas no 4628-94-8 (2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt)
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt
- 1,3,4-Thiadiazole-2,5-dithiol, dipotassium salt
- Bismuthiol I dipotassium salt
- Methyl 3,4-Methylenedioxy-5-Methoxybenzoate
- BISMUTHTHIOL I
- BISMUTHTHIOL I, DIPOTASSIUM SALT
- 1,3,4-thiadiazolidine-2,5-dithione,dipotassiumsalt
- dipotassium 1,3,4-thiadiazole-2,5-dithiolate
- 1,3,4-Thiadiazole-2,5-di(potassiomercaptide)
- K bismuthiol
- 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt
- Dipotassium1,3,4-thiadiazole-2,5-dithiolate
- SCHEMBL2854778
- Bismuththiol I dipotassium salt
- 1296806-53-5
- NS00082561
- EINECS 225-043-4
- AKOS009031317
- W-106096
- AKOPDCFEUXBONX-UHFFFAOYSA-N
- dipotassium;1,3,4-thiadiazole-2,5-dithiolate
- 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2)
- 1,3,4-Thiadiazolidine-2,5-dithione, dipotassium salt
- DTXSID10890590
- 2,5-DIMERCAPTO-1,3,4-THIADIAZOLEDIPOTASSIUMSALT
- 4628-94-8
-
- MDL: MFCD00003104
- Inchi: 1S/C2N2S3.2K/c5-1-3-4-2(6)7-1;;/q-2;2*+1
- InChI Key: GPWLFGDMYSVEGN-UHFFFAOYSA-L
- SMILES: [S-]C1=NN=C([S-])S1.[K+].[K+]
- BRN: 4917786
Computed Properties
- Exact Mass: 225.85000
- Monoisotopic Mass: 225.85
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 60
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: White powder
- Density: No data available
- Melting Point: 274-276 °C (dec.) (lit.)
- Boiling Point: No data available
- Flash Point: No data available
- Water Partition Coefficient: Insoluble in water.
- PSA: 104.62000
- LogP: 1.65090
- Solubility: Uncertain
- Vapor Pressure: No data available
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- TSCA:Yes
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 139432-25G |
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt |
4628-94-8 | 25g |
¥911.07 | 2023-12-10 | ||
| abcr | AB179164-5 g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, 97%; . |
4628-94-8 | 97% | 5 g |
€60.00 | 2023-07-20 | |
| abcr | AB179164-25 g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, 97%; . |
4628-94-8 | 97% | 25 g |
€109.00 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D921344-1g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt |
4628-94-8 | 97% | 1g |
¥144.00 | 2022-10-10 | |
| Aaron | AR003GNQ-250mg |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt |
4628-94-8 | 98% | 250mg |
$8.00 | 2025-02-10 | |
| Aaron | AR003GNQ-1g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt |
4628-94-8 | 98% | 1g |
$21.00 | 2025-02-10 | |
| Aaron | AR003GNQ-5g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt |
4628-94-8 | 98% | 5g |
$54.00 | 2025-02-10 | |
| Aaron | AR003GNQ-25g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt |
4628-94-8 | 98% | 25g |
$80.00 | 2025-02-10 | |
| Aaron | AR003GNQ-100g |
2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt |
4628-94-8 | 98% | 100g |
$310.00 | 2025-02-10 | |
| 1PlusChem | 1P003GFE-1g |
2,5-DIMERCAPTO-1,3,4-THIADIAZOLE DIPOTASSIUM SALT |
4628-94-8 | 97% | 1g |
$41.00 | 2024-05-01 |
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt
Professional Introduction to 2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt (CAS No. 4628-94-8)
2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt, identified by the chemical identifier CAS No. 4628-94-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This organosulfur compound belongs to the thiadiazole class, a heterocyclic structure characterized by the presence of sulfur and nitrogen atoms in its ring system. The dipotassium salt form enhances its solubility in aqueous media, making it a versatile intermediate in medicinal chemistry and material science applications.
The structural framework of 2,5-Dimercapto-1,3,4-thiadiazole consists of a central thiadiazole ring substituted with two thiol (-SH) groups at the 2- and 5-positions. This configuration imparts unique chemical reactivity, particularly in redox processes and coordination chemistry. The dipotassium salt derivative stabilizes the thiolate anions (RS-) through potassium cations (K+), facilitating its use in nucleophilic substitution reactions and metal chelation.
In recent years, 2,5-Dimercapto-1,3,4-thiadiazole, dipotassium salt has garnered attention for its potential applications in drug development and therapeutic interventions. Its bifunctional thiol groups enable it to act as a chelating agent for transition metals, which is exploited in anticancer therapies and metal detoxification strategies. Furthermore, the compound’s ability to form stable complexes with metal ions has been explored in catalytic systems and as a precursor for functional materials.
One of the most compelling areas of research involving 2,5-Dimercapto-1,3,4-thiadiazole is its role as a precursor in synthesizing biologically active molecules. Researchers have leveraged its reactive thiol moieties to construct peptidomimetics and enzyme inhibitors. For instance, derivatives of this compound have been investigated for their inhibitory effects on enzymes involved in inflammatory pathways and metabolic disorders. The dipotassium salt form’s enhanced solubility has been particularly advantageous in designing prodrugs that require controlled release in biological systems.
The compound’s redox-active nature also makes it a candidate for applications in bioelectrochemistry and biosensing. By integrating 2,5-Dimercapto-1,3,4-thiadiazole into electrode surfaces or as part of enzyme mimics, scientists have developed sensors capable of detecting trace levels of oxidizing agents or metal ions. These sensors are valuable tools in environmental monitoring and clinical diagnostics.
Recent advancements in computational chemistry have further illuminated the potential of 2,5-Dimercapto-1,3,4-thiadiazole as a scaffold for drug discovery. Molecular modeling studies have identified its favorable interactions with biological targets such as kinases and proteases. These insights have guided the design of novel derivatives with improved pharmacokinetic profiles and target specificity. The dipotassium salt form’s stability under various conditions has been crucial in these high-throughput screening campaigns.
Another emerging application lies in the field of materials science. The ability of 2,5-Dimercapto-1,3,4-thiadiazole to coordinate with metals has been exploited to create conductive polymers and metal-organic frameworks (MOFs). These materials exhibit promise in energy storage devices such as supercapacitors and batteries due to their high surface area and tunable electronic properties.
The synthesis of 2,5-Dimercapto-1,3,4-thiadiazole, particularly its dipotassium salt form, typically involves the reaction of thiourea with carbon disulfide under basic conditions followed by potassium hydroxide treatment to yield the desired salt. This synthetic route is well-documented and scalable for industrial production. However, recent innovations have focused on greener methodologies that minimize waste generation while maintaining high yields.
In conclusion, 2 ,5 - Dimercapto - 1 ,3 ,4 - thiadiazole , dipotassium salt ( CAS No . 4628 - 94 - 8 ) represents a multifaceted compound with broad applications spanning pharmaceuticals, materials science, and biochemistry . Its unique structural features, particularly the reactive thiol groups, make it an invaluable building block for designing novel therapeutics, catalysts, and functional materials . As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing scientific discovery.
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